molecular formula C21H37NO2 B126449 2-Dimethylamino Fingolimod CAS No. 1404433-87-9

2-Dimethylamino Fingolimod

Numéro de catalogue: B126449
Numéro CAS: 1404433-87-9
Poids moléculaire: 335.5 g/mol
Clé InChI: NMDKKGSGVKAKAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Dimethylamino Fingolimod is a structural analog of fingolimod (FTY720), a sphingosine 1-phosphate (S1P) receptor modulator approved for relapsing-remitting multiple sclerosis (RRMS). While fingolimod’s chemical structure is defined as 2-amino-2-[2-(4-octylphenyl)ethyl]propan-1,3-diol hydrochloride , this compound likely incorporates a dimethylamino substitution at the 2-amino position, altering its pharmacokinetic and pharmacodynamic properties. Fingolimod itself is phosphorylated in vivo to its active metabolite, fingolimod-phosphate, which binds to S1P receptors (S1P1, S1P3, S1P4, and S1P5), inducing receptor internalization and lymphocyte sequestration in lymphoid tissues . This mechanism reduces autoimmune-mediated central nervous system (CNS) inflammation in MS. Fingolimod exhibits 93% oral bioavailability, a terminal half-life of 6–9 days, and hepatic metabolism via CYP4F2 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Dimethylamino Fingolimod typically involves the introduction of a dimethylamino group to the Fingolimod structure. This can be achieved through a series of chemical reactions, including alkylation and amination. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure consistency and safety. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the synthesis and purity of the compound .

Analyse Des Réactions Chimiques

Friedel-Crafts Acylation and Reduction

The synthesis of Fingolimod typically begins with n-octylbenzene and 3-nitropropionic acid (or derivatives like octanophenone ). A Friedel-Crafts acylation introduces a ketone group, followed by reduction to form intermediates:

StepReaction TypeReagents/ConditionsProductYieldSource
1Friedel-Crafts acylationAlCl₃, THF, 0–5°C → 25–30°C3-(4-octylphenyl)propan-1-one85%
2Reduction (NaBH₄/AlCl₃)THF, 0–5°C → 60–65°C3-(4-octylphenyl)propan-1-ol92%

Henry Reaction and Hydrogenation

The amino group is introduced via a double Henry reaction between nitropropionic acid derivatives and formaldehyde, followed by catalytic hydrogenation:

StepReaction TypeReagents/ConditionsProductYieldSource
3Henry reactionK₂CO₃, Toluene, reflux5-nitro-5-(2-(4-octylphenyl)ethyl)-1,3-diol68%
4Hydrogenation (Pd/C)H₂, MeOH, RTFingolimod base89%

Phosphorylation (Activation)

Fingolimod is phosphorylated in vivo by sphingosine kinase to form its active metabolite, fingolimod-phosphate (S1P receptor agonist) :

Fingolimod+ATPSphingosine kinaseFingolimod phosphate+ADP\text{Fingolimod}+\text{ATP}\xrightarrow{\text{Sphingosine kinase}}\text{Fingolimod phosphate}+\text{ADP}

Cytochrome P450 Oxidation

The amino group undergoes oxidation via CYP4F2 and CYP3A4 , producing inactive metabolites :

EnzymeReaction TypeMajor MetabolitesClinical Impact
CYP4F2N-oxidationCeramide analogsReduced bioavailability
CYP3A4HydroxylationHydroxylated derivativesDrug-drug interactions (e.g., ketoconazole)

Derivatization Studies

In a 2021 study, 28 Fingolimod derivatives were synthesized by modifying the amino group. Key reactions included amide formation and reductive alkylation :

Derivative TypeReactionConditionsBiological Activity (vs. S. aureus)
N-AcylatedAcCl, DCM, RTReduced biofilm formationMIC: 8–32 µg/mL
N-AlkylatedNaBH₄, MeOH, 60°CEnhanced planktonic cell inhibitionMIC: 4–16 µg/mL

Acidic Hydrolysis

The 1,3-diol moiety undergoes hydrolysis in acidic conditions, forming a diketone intermediate :

FingolimodHCl dilute 5amino5[2(4octylphenyl)ethyl]2,2dimethyl1,3dioxaneDiketone+NH \text{Fingolimod}\xrightarrow{\text{HCl dilute }}5-amino-5-[2-(4-octylphenyl)ethyl]-2,2-dimethyl-1,3-dioxane\rightarrow \text{Diketone}+\text{NH }

Photodegradation

Under UV light, Fingolimod degrades via N-demethylation and aryl oxidation , necessitating storage in opaque containers .

Key Research Findings

  • Catalytic Hydrogenation Efficiency : Pd/C (10% loading) achieves >90% conversion in nitro-to-amine reduction, outperforming PtO₂ or Raney Ni .

  • Metabolic Stability : CYP4F2-mediated oxidation accounts for 60% of hepatic clearance, while CYP3A4 contributes <15% .

  • Derivative Potency : N-methylated derivatives show 4-fold higher antibacterial activity compared to the parent compound .

Applications De Recherche Scientifique

Multiple Sclerosis (MS)

Overview : Fingolimod is widely used as a disease-modifying therapy for relapsing-remitting multiple sclerosis (RRMS). It functions by modulating lymphocyte circulation, thereby reducing inflammation in the central nervous system.

Efficacy Studies :

  • A comparative analysis demonstrated that both dimethyl fumarate and fingolimod have comparable effectiveness in reducing relapse rates and disability worsening in patients with RRMS. In a cohort study involving over 2,000 patients, no significant differences were observed in annualized relapse rates (ARR) or confirmed disability progression between the two treatments .
  • Fingolimod was shown to reduce ARR by approximately 54% compared to placebo in pivotal trials like FREEDOMS and TRANSFORMS, establishing its efficacy as a first-line treatment for patients with high disease activity .

Long-term Observational Studies : Observational studies have further validated the long-term efficacy of fingolimod, indicating sustained benefits over extended periods. These studies suggest that fingolimod not only maintains its effectiveness but also demonstrates a favorable safety profile when compared to other DMTs .

Diabetic Retinopathy

Research Findings : Recent studies have explored the repurposing of fingolimod for diabetic retinopathy (DR), a condition associated with diabetes that leads to vision impairment. In animal models, fingolimod exhibited protective effects against retinal damage by:

  • Reducing levels of pro-inflammatory cytokines.
  • Enhancing the integrity of the blood-retinal barrier through increased expression of tight junction proteins .

Mechanism of Action : The anti-angiogenic properties of fingolimod are believed to be mediated through its interaction with melanocortin receptors, which may play a crucial role in mitigating vascular complications associated with diabetes .

Other Potential Applications

Fingolimod's mechanism of action suggests potential applications beyond MS and DR:

  • Rheumatoid Arthritis : Due to its immunomodulatory effects, fingolimod may offer therapeutic benefits in conditions characterized by chronic inflammation such as rheumatoid arthritis .
  • Fibrosis and Choroidal Neovascularization : Research indicates that modulation of S1PRs could be beneficial in treating fibrotic diseases and ocular conditions like choroidal neovascularization .

Data Summary Table

Application AreaEfficacy EvidenceMechanism of Action
Multiple SclerosisComparable effectiveness to dimethyl fumarate; significant reduction in ARRS1PR modulation affecting lymphocyte circulation
Diabetic RetinopathyProtective effects observed in animal models; reduced vascular permeabilityAnti-inflammatory action via melanocortin receptors
Other Autoimmune DiseasesPotential benefits in rheumatoid arthritis and fibrosisImmunomodulation through S1PR pathways

Mécanisme D'action

The mechanism of action of 2-Dimethylamino Fingolimod involves its interaction with sphingosine-1-phosphate receptors. By binding to these receptors, the compound modulates immune cell trafficking and reduces inflammation. This action is particularly beneficial in treating autoimmune diseases like multiple sclerosis. Additionally, the dimethylamino group enhances the compound’s ability to cross the blood-brain barrier, increasing its efficacy in neurological applications .

Comparaison Avec Des Composés Similaires

Mechanistic and Structural Differences

Compound Target S1P Receptors Key Structural Features Antibacterial Activity (vs. C. perfringens)
Fingolimod S1P1,3,4,5 2-amino-2-[2-(4-octylphenyl)ethyl]propanediol MIC similar to sphingosine
Siponimod S1P1,5 (selective) Carboxylic acid substituent Not reported
Dimethyl Fumarate Nrf2 antioxidant pathway α,β-unsaturated carbonyl (Michael acceptor) Inhibits C. perfringens via Michael adducts
Teriflunomide Dihydroorotate dehydrogenase Trifluoromethylphenyl substituent Inhibits C. perfringens
  • Fingolimod vs.
  • Fingolimod vs. Dimethyl Fumarate (DMF) : While fingolimod modulates lymphocyte trafficking, DMF activates the Nrf2 antioxidant pathway. Both inhibit C. perfringens, suggesting gut microbiota modulation as a shared therapeutic mechanism .

Clinical Efficacy

Parameter Fingolimod (0.5 mg) Siponimod (2 mg) DMF (240 mg BID) Teriflunomide (14 mg)
Annualized Relapse Rate (ARR) Reduction 54% vs. placebo 55% vs. placebo 53% vs. placebo 36% vs. placebo
MRI Lesion Reduction (Gd+) 82% 80% 73% 67%
Disability Progression (6-month CDI+) 70.6% (immediate) vs. 42.3% (delayed) Not reported Comparable to fingolimod Not reported
  • Fingolimod vs. Interferon Beta-1a : Fingolimod reduced ARR by 38–52% and Gd+ lesions by 82% compared to interferon in head-to-head trials .
  • Fingolimod vs. DMF : Real-world studies show comparable ARR reduction, though DMF may lack fingolimod’s lymphopenia risk .

Pharmacokinetic Properties

Parameter Fingolimod Siponimod DMF
Bioavailability 93% 85% 30–40%
Half-life 6–9 days 30 hours 1 hour
Active Metabolite Fingolimod-phosphate (2.2x parent levels) Siponimod-phosphate Monomethyl fumarate

Activité Biologique

2-Dimethylamino Fingolimod (2-DMAF) is a derivative of Fingolimod, a well-known sphingosine 1-phosphate (S1P) receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of 2-DMAF, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic implications.

  • Molecular Formula : C21H37NO2
  • Molecular Weight : 335.52 g/mol
  • Structure : 2-DMAF is characterized by the dimethylamino group, which influences its interaction with S1P receptors.

The biological activity of 2-DMAF is primarily attributed to its interaction with S1P receptors (S1P1, S1P3, S1P4, and S1P5). These receptors are involved in various physiological processes, including lymphocyte trafficking and immune modulation.

Key Actions:

  • Immunomodulation : Similar to Fingolimod, 2-DMAF exhibits immunomodulatory effects by binding to S1P receptors, leading to the sequestration of lymphocytes in lymphoid tissues and reducing their circulation in the bloodstream. This mechanism is crucial for its potential application in autoimmune diseases.
  • Neuroprotection : Preliminary studies suggest that 2-DMAF may offer neuroprotective effects by limiting inflammatory responses and promoting neuronal survival in models of neurodegeneration associated with MS.

Comparative Biological Activity

The following table summarizes the comparative biological activities and features of 2-DMAF and related compounds:

Compound NameStructure SimilarityUnique Features
FingolimodHighFirst oral DMT for MS; requires phosphorylation for activity.
SiponimodModerateMore selective for S1P receptor 1; approved for secondary progressive MS.
OzanimodModerateSelective for S1P receptor 1 and 5; used for ulcerative colitis.
PonesimodModerateHighly selective for S1P receptor 1; indicated for MS treatment.
This compound UniqueActs as an impurity in Fingolimod synthesis; potential distinct immunomodulatory properties.

Case Studies

Recent studies have explored the pharmacokinetics and safety profile of 2-DMAF:

  • Toxicological Profiles : Investigations into the toxicological profile of 2-DMAF have indicated that while it serves as a metabolite of Fingolimod, it may contribute to certain adverse effects observed in patients undergoing treatment with Fingolimod. Understanding these profiles helps assess the overall safety of Fingolimod therapy.
  • Preclinical Studies : In preclinical settings, researchers have utilized 2-DMAF to study its binding affinity to S1P receptors and its subsequent biological effects. These studies reveal that 2-DMAF retains significant immunomodulatory activity, although comprehensive clinical evaluations are still needed .

Pharmacological Implications

The potential implications of 2-DMAF in therapeutic contexts are noteworthy:

  • Drug Discovery : As a compound exhibiting distinct biological activities compared to its parent drug, 2-DMAF may serve as a lead compound for further drug development targeting S1P receptors.
  • Quality Control : The detection and quantification of 2-DMAF in Fingolimod formulations are critical for ensuring drug purity and efficacy during manufacturing processes.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 2-Dimethylamino Fingolimod in modulating immune responses?

Fingolimod is phosphorylated to its active metabolite, fingolimod-phosphate (fingolimod-P), which acts as a sphingosine 1-phosphate receptor (S1PR) modulator. It binds to S1PR1, S1PR3, S1PR4, and S1PR5, inducing receptor internalization. This inhibits lymphocyte egress from lymph nodes, reducing peripheral lymphocyte counts and inflammatory cell infiltration into the CNS. Notably, CNS-penetrant fingolimod-P may directly modulate S1PRs on neural cells, suggesting dual anti-inflammatory and neuroprotective effects .

Q. How does the pharmacokinetic profile of fingolimod influence dosing regimens in clinical trials?

Fingolimod has 93% oral bioavailability and a terminal half-life of 6–9 days, supporting once-daily dosing. Hepatic CYP4F2 is the primary metabolizing enzyme, necessitating caution with CYP inhibitors/inducers. Severe hepatic impairment requires close monitoring due to increased adverse reaction risks. Dose adjustments in trials often consider steady-state plasma levels (reached within 1–2 months) and lymphocyte recovery timelines post-discontinuation .

Q. What efficacy endpoints are most relevant in phase III trials for relapsing-remitting multiple sclerosis (RRMS)?

Key endpoints include:

  • Annualized relapse rate (ARR) : Reduced by 54–60% vs. placebo in FREEDOMS/FREEDOMS II trials.
  • Disability progression : Measured via Expanded Disability Status Scale (EDSS) over 3–6 months.
  • MRI metrics : Gadolinium-enhancing lesions and brain volume loss. These endpoints reflect both acute inflammation and neurodegeneration, aligning with fingolimod’s dual mechanisms .

Advanced Research Questions

Q. How can biomarkers like Sema4A stratify MS patients for fingolimod therapy, and what experimental designs validate this approach?

Retrospective cohort studies (e.g., 56 RRMS patients) measured serum Sema4A via ELISA and correlated levels with ARR/EDSS changes. High Sema4A patients showed greater ARR reduction (0.12 vs. 0.33 in low Sema4A) and halted EDSS progression after switching from IFN-β. Validation in EAE mice involved recombinant Sema4A-Fc administration, with fingolimod reversing disease severity. Future studies should prospectively randomize high Sema4A patients to fingolimod vs. other DMTs .

Q. What methodological challenges arise when translating in vitro findings (e.g., PLK1 inhibition in HNSC) to in vivo models?

In HNSC, fingolimod’s inhibition of PLK1 (identified via TCGA analysis and Bayesian modeling) reduced SCC9 cell proliferation (IC50 = 4.34 μM) and Ki-67/Bcl-2 expression in vitro. However, limitations include:

  • Lack of migration/invasion assays.
  • Absence of orthotopic or xenograft models to assess tumor microenvironment interactions. Proposed solutions: Use patient-derived xenografts (PDX) with PLK1 overexpression and incorporate pharmacokinetic modeling to align dosing with human exposures .

Q. How do real-world discontinuation rates (24.8% at 12 months) compare to clinical trial data, and what factors drive this discrepancy?

Clinical trials reported 8–15% discontinuation rates, while real-world cohorts (e.g., 306 patients) showed 24.8% discontinuation, primarily due to adverse events (AEs; 52.6%) and breakthrough disease (28.9%). Methodological differences include:

  • Patient selection : Trials excluded comorbidities; real-world populations had prior DMT failures.
  • AE monitoring : Bradycardia/AV block protocols in trials vs. less structured monitoring in practice. Meta-analyses of registry data (e.g., MSBase) can adjust for confounders like age and prior therapy .

Q. What experimental frameworks resolve contradictions in fingolimod’s infection risk profile across studies?

A 2021 meta-analysis (12 RCTs, 8,448 patients) found a 62% higher infection risk with fingolimod vs. placebo/first-line DMTs. To address heterogeneity:

  • Stratify by dose (0.5 mg vs. 1.25 mg).
  • Adjust for lymphopenia severity (e.g., CD4+ counts <200/μL).
  • Use machine learning to identify high-risk subgroups (e.g., elderly or diabetics). Preclinical models (e.g., S1PR1-/- mice) can isolate immune vs. CNS mechanisms .

Q. How can fingolimod’s neuroprotective effects, observed in Alzheimer’s models, be mechanistically dissected from its immunomodulatory roles?

In 3xTg-AD mice, fingolimod improved Novel Object Location (NOL) performance, reducing discrimination index deficits (p=0.0055 vs. WT). To isolate neuroprotection:

  • Use conditional S1PR knockout mice (e.g., astrocyte-specific S1PR1 deletion).
  • Measure synaptic markers (e.g., PSD-95) and Aβ clearance in microglia.
  • Compare CNS vs. peripheral lymphocyte depletion via FTY720-CNS (non-phosphorylatable analog) .

Q. Methodological Resources

  • Analytical Techniques : HPLC impurity profiling (USP methods) ensures drug stability and batch consistency .
  • Data Mining : TCGA/GDSC databases identify therapeutic targets (e.g., PLK1 in HNSC) via GSEA and KEGG pathway analysis .
  • Real-World Evidence : MSBase registry data enable cost-effectiveness comparisons (e.g., fingolimod vs. natalizumab) .

Propriétés

IUPAC Name

2-(dimethylamino)-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37NO2/c1-4-5-6-7-8-9-10-19-11-13-20(14-12-19)15-16-21(17-23,18-24)22(2)3/h11-14,23-24H,4-10,15-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDKKGSGVKAKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.